molecular formula C19H23N5O2 B2584508 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-13-0

5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2584508
CAS RN: 946203-13-0
M. Wt: 353.426
InChI Key: HPIOEOUCVUONLD-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are common in nature and are found in many important biomolecules, such as DNA and RNA bases, amino acids, and vitamins . They exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, antiplasmodial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

Pyrimidines can be synthesized using various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring. The presence of different substituents can significantly affect the properties and biological activities of these compounds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure. Some general properties include moderate antioxidant activity and good lipid peroxidation inhibition potential .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. Some pyrimidine derivatives are known to inhibit certain enzymes, such as lipoxygenase .

Safety and Hazards

Like all chemicals, pyrimidine derivatives should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is ongoing interest in the synthesis of new pyrimidine derivatives due to their wide range of biological activities. Future research may focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

5-[4-(dimethylamino)anilino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-6-12-11-20-17-15(18(25)24(5)19(26)23(17)4)16(12)21-13-7-9-14(10-8-13)22(2)3/h7-11H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOEOUCVUONLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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